2-(2-acetamidobenzoyl)benzoic acid
Description
Properties
IUPAC Name |
2-(2-acetamidobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10(18)17-14-9-5-4-8-13(14)15(19)11-6-2-3-7-12(11)16(20)21/h2-9H,1H3,(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHIITCRRYZOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidobenzoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .
Industrial Production Methods
Industrial production of 2-(2-acetamidobenzoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamidobenzoyl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(2-Acetamidobenzoyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-acetamidobenzoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Research Findings and Implications
Q & A
Q. What are the optimal synthetic routes for 2-(2-acetamidobenzoyl)benzoic acid, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminobenzoic acid derivatives with acetylating agents. For example, acetylation using acetic anhydride under reflux conditions, followed by coupling with benzoyl chloride in the presence of a base like pyridine to form the benzoyl moiety. Purification is critical; recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring via TLC and NMR (¹H/¹³C) confirms intermediate formation and final product integrity .
Q. How is the crystal structure of 2-(2-acetamidobenzoyl)benzoic acid determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in DMSO/water. Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved using direct methods in SHELXS. Refinement with SHELXL accounts for anisotropic displacement parameters and hydrogen bonding. The final model validates geometry with R-factor < 0.05 .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of 2-(2-acetamidobenzoyl)benzoic acid?
The compound forms chains via O–H⋯O (carboxylic acid to carbonyl) and N–H⋯O (amide to carboxylic acid) interactions. Graph set analysis (Etter’s formalism) classifies these as D (carboxylic acid dimer) and C (amide-mediated chains) motifs. Computational tools like Mercury visualize packing diagrams, revealing a triclinic lattice (space group P1) with intermolecular distances of 2.7–3.0 Å. These interactions dictate solubility and thermal stability .
Q. What density functional theory (DFT) methods best predict the electronic properties of 2-(2-acetamidobenzoyl)benzoic acid?
Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with a 6-311++G(d,p) basis set accurately model HOMO-LUMO gaps and electrostatic potential surfaces. Including exact exchange (e.g., 20% Hartree-Fock) improves thermochemical accuracy for bond dissociation energies. Solvent effects (PCM model for DMSO) refine dipole moments and polarizability, critical for understanding reactivity in biological systems .
Q. What experimental approaches validate the biological activity of 2-(2-acetamidobenzoyl)benzoic acid?
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Parameters include a grid box of 25 ų centered on the active site and Lamarckian genetic algorithms.
- In vitro assays : MTT assays (IC₅₀ values) on cancer cell lines (e.g., HeLa) evaluate cytotoxicity. Dose-response curves (0.1–100 μM) with positive controls (e.g., doxorubicin) confirm specificity.
- ADMET prediction : SwissADME predicts logP (~2.5) and bioavailability, while ProTox-II assesses hepatotoxicity risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
